molecular formula C26H26N2O5 B12823282 (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide

(3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide

Cat. No.: B12823282
M. Wt: 446.5 g/mol
InChI Key: JNMZYVOWRZCJKC-UHFFFAOYSA-N
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Description

(3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide is a complex organic compound with a unique structure. This compound is characterized by its decahydro-naphthofuran core, which is substituted with various functional groups, including a nitro group, a methyl group, and a diphenylcarboxamide moiety. The stereochemistry of the compound is defined by multiple chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the naphthofuran core, introduction of the nitro group, and the attachment of the diphenylcarboxamide moiety. Common reagents used in these steps include nitrating agents, reducing agents, and coupling reagents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and high yield. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide has several applications in scientific research:

    Chemistry: It serves as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Its derivatives may be used in the development of bioactive molecules for pharmaceutical research.

    Industry: It can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide involves its interaction with specific molecular targets. The nitro group and the diphenylcarboxamide moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide apart is its specific combination of functional groups and stereochemistry, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

1-methyl-6-nitro-3-oxo-N,N-diphenyl-3a,5,6,7,8,8a,9,9a-octahydro-1H-benzo[f][2]benzofuran-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-16-23-22(26(30)33-16)15-17-14-20(28(31)32)12-13-21(17)24(23)25(29)27(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,15-16,20-24H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMZYVOWRZCJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C=C3CC(CCC3C2C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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